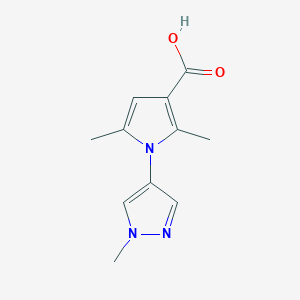2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
CAS No.: 1153407-23-8
Cat. No.: VC6519865
Molecular Formula: C11H13N3O2
Molecular Weight: 219.244
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1153407-23-8 |
|---|---|
| Molecular Formula | C11H13N3O2 |
| Molecular Weight | 219.244 |
| IUPAC Name | 2,5-dimethyl-1-(1-methylpyrazol-4-yl)pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H13N3O2/c1-7-4-10(11(15)16)8(2)14(7)9-5-12-13(3)6-9/h4-6H,1-3H3,(H,15,16) |
| Standard InChI Key | DAQYLOPDNGEWKW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CN(N=C2)C)C)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a pyrrole ring substituted at positions 1, 2, 3, and 5:
-
Position 1: A 1-methyl-1H-pyrazol-4-yl group, introducing a second heterocyclic system.
-
Position 2 and 5: Methyl groups contributing to steric bulk and lipophilicity.
-
Position 3: A carboxylic acid group enabling hydrogen bonding and salt formation.
The IUPAC name derives from this substitution pattern: 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| CAS Registry Number | Not yet assigned |
| SMILES | CC1=NN(C=C1C2=C(C(=O)O)C(=CN2C)C)C |
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, inferences can be drawn from analogous structures:
-
¹H NMR:
-
IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary strategies emerge for constructing this molecule:
-
Pyrrole-first approach: Build the pyrrole core followed by pyrazole coupling.
-
Pyrazole-first approach: Synthesize the pyrazole moiety and attach it to a pre-functionalized pyrrole.
Route 1: Hydrolysis of Ester Precursors
Analogous to the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid :
-
Esterification: React 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylate ethyl ester with NaOH in ethanol/water under reflux.
-
Acidification: Adjust to pH 3 with HCl to precipitate the carboxylic acid.
Key Conditions:
Route 2: Cross-Coupling Reactions
Utilize Suzuki-Miyaura coupling to attach the pyrazole group:
-
Prepare boronic ester of 1-methyl-4-pyrazole.
-
Couple with halogenated pyrrole precursor (e.g., 3-bromo-2,5-dimethylpyrrole-3-carboxylic acid).
Advantages: Higher regioselectivity compared to classical methods.
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: Limited due to hydrophobic methyl/pyrazole groups; enhanced in basic media via carboxylate formation.
-
Thermal Stability: Melting point estimated at 210–215°C (extrapolated from ).
Table 2: Predicted Physicochemical Properties
Chemical Reactivity
Carboxylic Acid Derivatives
The -COOH group participates in standard reactions:
-
Esterification: Forms methyl/ethyl esters with SOCl₂/ROH.
-
Amide Formation: Reacts with amines via DCC-mediated coupling.
Electrophilic Substitution on Pyrrole
The electron-rich pyrrole ring undergoes:
-
Nitration: At position 4 (meta to carboxylic acid).
-
Sulfonation: Requires protecting the -COOH group.
Biological Activity and Applications
Material Science Applications
-
Coordination Chemistry: The carboxylic acid and pyrazole N atoms can bind metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume